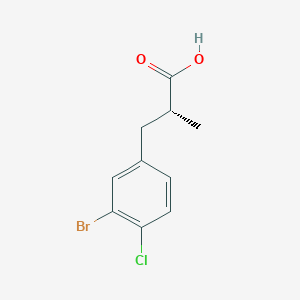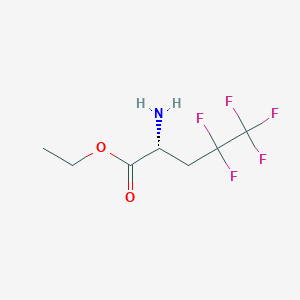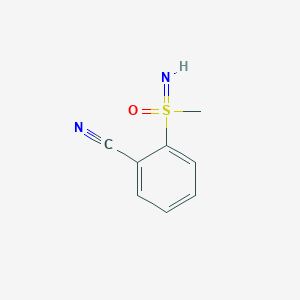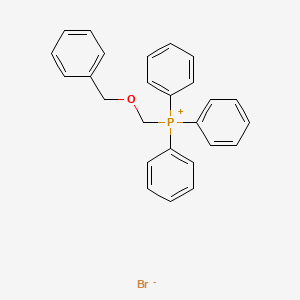
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester is a complex organic compound with significant applications in various scientific fields. It is a derivative of 9,12-Octadecadienoic acid, commonly known as linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique chemical structure and properties, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester typically involves esterification reactions. One common method is the reaction of 9,12-Octadecadienoic acid with 2-oxo-1,3-propanediol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product. Industrial production also focuses on minimizing by-products and waste, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroperoxides and epoxides.
Reduction: Conversion to alcohols and diols.
Substitution: Formation of ethers and other substituted esters.
Aplicaciones Científicas De Investigación
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its effects on lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of biodegradable polymers, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases. The compound’s ability to undergo oxidation and reduction reactions also contributes to its biological effects, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
9,12-Octadecadienoic acid (Linoleic acid): A precursor to 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester, known for its essential fatty acid properties.
9-Oxo-(10E,12E)-octadecadienoic acid: A cytotoxic fatty acid with anticancer properties.
9,12-Octadecadienoic acid, methyl ester: A methyl ester derivative used in various industrial applications.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both oxo and propanediyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C39H66O5 |
|---|---|
Peso molecular |
614.9 g/mol |
Nombre IUPAC |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-oxopropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ |
Clave InChI |
HFPLDUDHRDKHQV-WVZYQCMWSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(=O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)

